N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1192005-63-2
VCID: VC5081228
InChI: InChI=1S/C27H31N3O6/c1-26(2)33-20-21(34-26)23-25(36-27(3,4)35-23)32-22(20)24(31)28-14-19-29-17-12-8-9-13-18(17)30(19)15-16-10-6-5-7-11-16/h5-13,20-23,25H,14-15H2,1-4H3,(H,28,31)
SMILES: CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6)C
Molecular Formula: C27H31N3O6
Molecular Weight: 493.56

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

CAS No.: 1192005-63-2

Cat. No.: VC5081228

Molecular Formula: C27H31N3O6

Molecular Weight: 493.56

* For research use only. Not for human or veterinary use.

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide - 1192005-63-2

Specification

CAS No. 1192005-63-2
Molecular Formula C27H31N3O6
Molecular Weight 493.56
IUPAC Name N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Standard InChI InChI=1S/C27H31N3O6/c1-26(2)33-20-21(34-26)23-25(36-27(3,4)35-23)32-22(20)24(31)28-14-19-29-17-12-8-9-13-18(17)30(19)15-16-10-6-5-7-11-16/h5-13,20-23,25H,14-15H2,1-4H3,(H,28,31)
Standard InChI Key AFLDIEBONGPEDQ-UHFFFAOYSA-N
SMILES CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6)C

Introduction

Structural Analysis

The compound "N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide" is a complex organic molecule with the following key features:

  • Benzimidazole Core: Known for its biological and pharmacological significance.

  • Benzyl Substitution: Enhances hydrophobic interactions and may improve binding affinity in biological systems.

  • Polyether Tricyclic Moiety: The pentaoxatricyclododecane structure suggests potential for ionophoric properties or complexation with metal ions.

  • Carboxamide Functional Group: Often associated with hydrogen bonding and bioactivity.

Potential Applications

Compounds with similar structural motifs are often explored for:

  • Pharmaceutical Applications: Benzimidazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities.

  • Catalysis: Polyether structures can act as ligands in coordination chemistry.

  • Material Science: The rigidity of tricyclic frameworks may lend themselves to specialized polymer or supramolecular applications.

Synthesis

A possible synthetic route would involve:

  • Preparation of the benzimidazole core via condensation reactions.

  • Introduction of the benzyl group through alkylation.

  • Functionalization with the pentaoxatricyclododecane moiety using etherification or related methods.

Characterization

Standard techniques for structural confirmation include:

  • NMR Spectroscopy: For identifying chemical shifts associated with aromatic protons and ethers.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To confirm functional groups like amides and ethers.

Biological Evaluation

Potential studies could focus on:

  • Antimicrobial screening against Gram-positive and Gram-negative bacteria.

  • Cytotoxicity assays to evaluate anticancer potential.

Hypothetical Data Table

PropertyExpected Value/Observation
Molecular Weight~500–600 g/mol (estimated)
SolubilitySoluble in organic solvents
Melting PointTBD (requires experimental data)
NMR Peaks (1H)Aromatic (7–8 ppm), Ether (3–4 ppm)
IR PeaksAmide (~1650 cm⁻¹), Ether (~1100 cm⁻¹)

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